molecular formula C11H20N2O5 B5220437 8-(2-aminoethyl)-2-azocanone oxalate

8-(2-aminoethyl)-2-azocanone oxalate

Cat. No. B5220437
M. Wt: 260.29 g/mol
InChI Key: VODXMJNUTFCBCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(2-aminoethyl)-2-azocanone oxalate, also known as Azo8, is a chemical compound that has been studied for its potential use in scientific research. Azo8 is a photoactivatable compound that can be used to study cellular processes and signaling pathways.

Mechanism of Action

8-(2-aminoethyl)-2-azocanone oxalate works by releasing nitric oxide (NO) upon activation by light. NO is a signaling molecule that plays a role in a variety of physiological processes, including vasodilation, neurotransmission, and immune responses. 8-(2-aminoethyl)-2-azocanone oxalate can be used to study the role of NO in cellular processes and signaling pathways.
Biochemical and Physiological Effects:
8-(2-aminoethyl)-2-azocanone oxalate has been shown to have a variety of biochemical and physiological effects. 8-(2-aminoethyl)-2-azocanone oxalate can induce vasodilation, which can lead to a decrease in blood pressure. 8-(2-aminoethyl)-2-azocanone oxalate can also modulate neurotransmission, which can affect cognitive function. 8-(2-aminoethyl)-2-azocanone oxalate can also modulate immune responses, which can affect inflammation and autoimmune diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 8-(2-aminoethyl)-2-azocanone oxalate in lab experiments include its photoactivatable nature, which allows researchers to control the timing and location of the activation. 8-(2-aminoethyl)-2-azocanone oxalate is also relatively easy to synthesize and has a high yield. The limitations of using 8-(2-aminoethyl)-2-azocanone oxalate in lab experiments include its potential toxicity and the need for specialized equipment to activate it with light.

Future Directions

There are many future directions for the use of 8-(2-aminoethyl)-2-azocanone oxalate in scientific research. One direction is to use 8-(2-aminoethyl)-2-azocanone oxalate to study the role of NO in cancer. NO has been shown to have both pro- and anti-tumor effects, and 8-(2-aminoethyl)-2-azocanone oxalate could be used to study the role of NO in tumor progression. Another direction is to use 8-(2-aminoethyl)-2-azocanone oxalate to study the role of NO in neurodegenerative diseases. NO has been shown to play a role in the pathogenesis of Alzheimer's disease and Parkinson's disease, and 8-(2-aminoethyl)-2-azocanone oxalate could be used to study the role of NO in these diseases. Finally, 8-(2-aminoethyl)-2-azocanone oxalate could be used to study the role of NO in cardiovascular diseases. NO plays a key role in the regulation of blood pressure and vascular tone, and 8-(2-aminoethyl)-2-azocanone oxalate could be used to study the role of NO in hypertension and other cardiovascular diseases.
Conclusion:
In conclusion, 8-(2-aminoethyl)-2-azocanone oxalate is a photoactivatable compound that has been used in scientific research to study cellular processes and signaling pathways. 8-(2-aminoethyl)-2-azocanone oxalate works by releasing NO upon activation by light, which allows researchers to control the timing and location of the activation. 8-(2-aminoethyl)-2-azocanone oxalate has a variety of biochemical and physiological effects and has advantages and limitations for lab experiments. There are many future directions for the use of 8-(2-aminoethyl)-2-azocanone oxalate in scientific research, including the study of NO in cancer, neurodegenerative diseases, and cardiovascular diseases.

Synthesis Methods

8-(2-aminoethyl)-2-azocanone oxalate can be synthesized using a two-step process. The first step involves the synthesis of 8-(2-aminoethyl)-2-azocanone, which can be done by reacting 1,4-diaminobutane with ethyl chloroformate in the presence of triethylamine. The second step involves the formation of the oxalate salt of 8-(2-aminoethyl)-2-azocanone oxalate by reacting 8-(2-aminoethyl)-2-azocanone oxalate with oxalic acid.

Scientific Research Applications

8-(2-aminoethyl)-2-azocanone oxalate has been used in scientific research to study cellular processes and signaling pathways. 8-(2-aminoethyl)-2-azocanone oxalate can be used to study protein-protein interactions, protein localization, and protein function. 8-(2-aminoethyl)-2-azocanone oxalate can be activated by light, which allows researchers to control the timing and location of the activation. This makes 8-(2-aminoethyl)-2-azocanone oxalate a powerful tool for studying cellular processes and signaling pathways.

properties

IUPAC Name

8-(2-aminoethyl)azocan-2-one;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.C2H2O4/c10-7-6-8-4-2-1-3-5-9(12)11-8;3-1(4)2(5)6/h8H,1-7,10H2,(H,11,12);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VODXMJNUTFCBCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(NC(=O)CC1)CCN.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5190734

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.